molecular formula C6H10ClN3 B1399316 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1187830-68-7

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Cat. No. B1399316
M. Wt: 159.62 g/mol
InChI Key: YVTGXCGMXNMPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound with the molecular formula C6H10ClN3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride consists of a pyrrole and a pyrazole ring . The InChI code for this compound is 1S/C6H9N3.ClH/c1-9-6-4-7-2-5 (6)3-8-9;/h3,7H,2,4H2,1H3;1H .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Physical And Chemical Properties Analysis

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has a molecular weight of 159.62 . It has a density of 1.35 and a boiling point of 237ºC . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride and related compounds are synthesized through intramolecular nitrilimine cycloaddition to alkynes, showcasing versatile applications in chemical synthesis (Winters, Teleha, & Sui, 2014).

Biological and Pharmacological Research

  • Kinase Inhibition for Cancer Treatment : This compound has been studied for its potential as an inhibitor of Aurora kinases, showing efficacy against several anticancer kinase targets. Its potent antiproliferative activity on different cancer cell lines makes it a candidate for further development in cancer treatment (Fancelli et al., 2006).

  • Antifungal Properties : Derivatives of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have shown inhibitory activity against plant pathogenic fungi, indicating potential applications in agriculture and antifungal research (Wang et al., 2015).

  • Crystal Structure Analysis : The crystal structure of derivatives has been analyzed, providing insights into molecular interactions and properties, which is crucial for drug design and materials science (Chen & Zhao, 2011).

Material Science and Other Applications

  • Corrosion Inhibition : Pyrazole derivatives, including those related to 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions, which is significant in industrial applications (Yadav et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, including 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, these compounds have significant potential in drug discovery research . Further studies are needed to fully understand the action mechanisms of these compounds and to optimize their inhibitory potential .

properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-9-6-4-7-2-5(6)3-8-9;/h3,7H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTGXCGMXNMPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721007
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

CAS RN

1187830-68-7
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 5
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 6
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.